Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group at the 3-position and a methyl acetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields nitrobiphenyl, which is then reduced to aminobiphenyl using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves the esterification of the aminobiphenyl with methyl chloroacetate in the presence of a base like triethylamine to yield Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Biphenyl: The parent compound without any substituents.
Aminobiphenyl: Biphenyl with an amino group.
Methyl biphenyl acetate: Biphenyl with a methyl acetate group.
Uniqueness: Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both an amino group and a methyl acetate group on the biphenyl core
Properties
IUPAC Name |
methyl 2-(2-amino-4-phenylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)10-13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDNVBYXJVXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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